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molecular formula C9H15NO4 B8738203 Boc-1-Aminocyclopropane-1-carboxylic acid

Boc-1-Aminocyclopropane-1-carboxylic acid

Cat. No. B8738203
M. Wt: 201.22 g/mol
InChI Key: GGQOMRPVQMGZMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06936606B2

Procedure details

To a stirred solution of Boc-1-aminocyclopropane-1-carboxylic acid (25 g, 124 mmol) and triethylamine (19 mL, 1.1 equivalent) in THF (200 mL) at −10° C. ethylchloroformate (13 mL, 1.1 equivalent) was added slowly. The mixture was stirred at this temperature for 20 min before a solution of ammonia in 1,4-dioxane (0.5 M, 300 mL) was added. It was allowed to warm to room temperature and stirred overnight. It was concentrated, diluted with water, extracted with dichloromethane, washed with brine, dried (sodium sulfate), concentrated again and dried to give (1-carbamoyl-cyclopropyl)-carbamic acid tert-butyl ester (18 g, 72.5%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](C1CC1(N)C(O)=O)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].C([N:17](CC)CC)C.C(OC(Cl)=O)C.[NH3:28].[CH2:29]1[CH2:33][O:32][CH2:31][CH2:30]1>O1CCOCC1>[C:4]([O:3][C:1](=[O:2])[NH:28][C:29]1([C:33](=[O:32])[NH2:17])[CH2:30][CH2:31]1)([CH3:7])([CH3:6])[CH3:5]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)C1C(C1)(C(=O)O)N
Name
Quantity
19 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
13 mL
Type
reactant
Smiles
C(C)OC(=O)Cl
Name
Quantity
200 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
It was concentrated
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated again
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1(CC1)C(N)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: PERCENTYIELD 72.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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